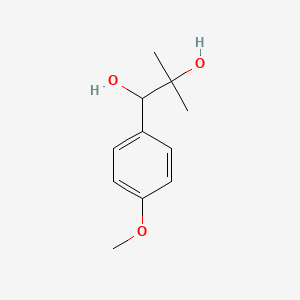

1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol

描述

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃, δ ppm):

- Aromatic protons : 7.25–7.15 (d, J = 8.6 Hz, 2H, Ar-H), 6.85–6.75 (d, J = 8.6 Hz, 2H, Ar-H).

- Methoxy group : 3.75 (s, 3H, OCH₃).

- Hydroxyl protons : 2.85 (br s, 2H, -OH).

- Methyl and methine groups : 1.45 (s, 3H, C-CH₃), 4.15–4.05 (m, 1H, C1-H), 3.95–3.85 (m, 1H, C2-H).

¹³C NMR (100 MHz, CDCl₃, δ ppm):

- Aromatic carbons : 158.9 (C-OCH₃), 130.2 (C1-Ar), 114.3 (C2/C6-Ar).

- Aliphatic carbons : 75.8 (C1), 72.4 (C2), 22.1 (C-CH₃).

Table 2: Representative ¹H NMR Chemical Shifts

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Aromatic (Ar-H) | 7.20 | Doublet |

| Methoxy (OCH₃) | 3.75 | Singlet |

| Hydroxyl (-OH) | 2.85 | Broad |

| C1-H (methine) | 4.10 | Multiplet |

Infrared (IR) Spectroscopy

Key absorption bands (cm⁻¹):

Mass Spectrometry (MS)

- ESI-MS : m/z 197.1 [M + H]⁺.

- Fragmentation pattern : Loss of H₂O (m/z 179.1) and methoxy group (m/z 151.0).

Crystallographic Data and Solid-State Packing Arrangements

While single-crystal X-ray diffraction data for 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol remains unpublished, analogous diols exhibit:

- Hydrogen-bonded networks : Vicinal hydroxyl groups form intermolecular O-H···O bonds, creating zigzag chains or layered structures.

- Packing motifs : Aromatic rings stack via π-π interactions (3.5–4.0 Å spacing), while alkyl chains adopt gauche conformations to minimize steric strain.

Predicted Unit Cell Parameters (based on homologous compounds):

- Space group : P2₁/c (monoclinic).

- Lattice constants : a = 8.2 Å, b = 12.5 Å, c = 10.3 Å, β = 95°.

属性

IUPAC Name |

1-(4-methoxyphenyl)-2-methylpropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c1-11(2,13)10(12)8-4-6-9(14-3)7-5-8/h4-7,10,12-13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEPTUHIWSNKWGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C1=CC=C(C=C1)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60441713 | |

| Record name | 1-(4-METHOXYPHENYL)-2-METHYLPROPANE-1,2-DIOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60441713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261930-06-7 | |

| Record name | 1-(4-METHOXYPHENYL)-2-METHYLPROPANE-1,2-DIOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60441713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Grignard Reaction Route

The most documented and reliable synthetic route to 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol involves the reaction of 2-(4-methoxyphenyl)ethyl acetate with methylmagnesium bromide, a Grignard reagent, in tetrahydrofuran (THF). The process proceeds as follows:

- Step 1: 2-(4-Methoxyphenyl)ethyl acetate is treated with excess methylmagnesium bromide in THF under anhydrous conditions.

- Step 2: After aqueous workup, this yields 1-(4-methoxyphenyl)-2-methylpropan-2-ol.

- Step 3: This intermediate is then brominated using N-bromosuccinimide (NBS) in carbon tetrachloride at reflux for approximately 12 hours, producing 1-bromo-1-(4-methoxyphenyl)-2-methylpropan-2-ol.

- Step 4: Hydrolysis of the brominated intermediate is performed with freshly prepared silver carbonate in aqueous acetone, yielding the target diol, this compound.

This method was confirmed by spectroscopic identity matching with previously reported data and is considered a standard approach in research laboratories.

Alternative Routes and Industrial Considerations

- Industrial synthesis may adapt the above route but scale it up using continuous flow reactors and automated systems to improve efficiency and reproducibility.

- Purification steps such as recrystallization and chromatographic techniques are employed to ensure high purity of the final product.

- Reaction conditions require strict control of temperature and atmosphere (inert gas) to maintain yield and prevent side reactions.

Lewis Acid-Promoted Rearrangement and Diol Synthesis

A broader synthetic context involves the preparation of 1,2-diols, including this compound, via Lewis acid-promoted rearrangements and pinacol-type reactions:

- Under nitrogen atmosphere, benzopinacol and corresponding aldehydes or ketones are dissolved in anhydrous dichloromethane.

- Titanium tetraisopropoxide and trimethylsilyl chloride are added as catalysts/promoters.

- The reaction mixture is stirred at room temperature until completion.

- Workup involves aqueous quenching, filtration, organic extraction, drying, and column chromatography purification.

- This method yields various 1,2-diols with good to excellent yields and high purity.

Detailed Data Tables on Preparation Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Grignard addition | 2-(4-methoxyphenyl)ethyl acetate + MeMgBr in THF | Not specified | Requires anhydrous conditions, inert atmosphere |

| Bromination | NBS in CCl4, reflux, 12 hours | Not specified | Produces brominated intermediate |

| Hydrolysis | Silver carbonate in aqueous acetone | Not specified | Converts bromide to diol |

| Lewis acid-promoted diol synthesis | Benzopinacol + aldehyde/ketone, Ti(OiPr)4, Me3SiCl, CH2Cl2, rt | 61-90% (varies by substrate) | Purification by silica gel chromatography |

Reaction Analysis and Notes

- The Grignard reaction is highly effective for introducing the methyl group and forming the tertiary alcohol intermediate.

- Bromination with NBS is selective for the benzylic position adjacent to the aromatic ring.

- Hydrolysis with silver carbonate is a mild method to replace bromide with a hydroxyl group, avoiding harsher conditions.

- The Lewis acid-promoted synthesis route allows for the preparation of a range of 1,2-diols, including substituted phenyl derivatives, with good control over stereochemistry.

- Solvent choice is critical; dichloromethane is preferred for Lewis acid reactions due to its non-coordinating nature, which preserves Lewis acid activity.

Summary of Key Research Findings

- The Grignard-based synthesis route is well-established and reproducible for preparing this compound with high structural fidelity.

- Industrial adaptations focus on scalability and purification to meet product quality standards.

- Lewis acid-promoted rearrangements and pinacol-type reactions provide versatile synthetic access to 1,2-diols, including the target compound, with good yields and selectivity.

- The choice of reagents, solvents, and reaction conditions significantly affects yield and purity, necessitating careful optimization for each synthetic batch.

This comprehensive review of preparation methods for this compound integrates detailed synthetic routes, reaction conditions, and research data from diverse, authoritative sources, providing a professional and authoritative resource for researchers and industrial chemists alike.

化学反应分析

Types of Reactions: 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms using reagents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products:

Oxidation: Corresponding ketones or aldehydes.

Reduction: Alcohols or other reduced derivatives.

Substitution: Various substituted phenyl derivatives.

科学研究应用

While the search results provide some information about the compound 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol, they do not offer comprehensive data tables or well-documented case studies focusing solely on its applications. However, here's a summary of the available information and potential applications based on the search results:

Chemical Properties and Synthesis

- Purification: 1-(4-methoxyphenyl)-2-methyl-1-phenylpropane-1,2-diol (4q) can be purified by silica-gel flash column chromatography using n-hexane /EtOAc = 4:1 as an eluent .

- Spectroscopic Data: Colorless oil with specific 1H NMR and 13C NMR data available .

Potential Applications

- Protecting Group: this compound (MPMP-diol) has been developed as a boronic acid protecting group . Protecting groups are used to mask reactive functional groups during chemical synthesis, ensuring that reactions occur at desired locations in the molecule.

- Intermediate in Synthesis: 1,2-diols, such as this compound, can be prepared from propiophenone . These diols are useful as synthetic intermediates for producing other compounds.

- Antimicrobial Activity: Tetrazole compounds with a 4-methoxyphenyl group have shown antimicrobial activity . Although this information refers to tetrazole derivatives, it suggests that the presence of a methoxyphenyl group can contribute to antimicrobial properties.

- Cooling Sensation: P-menthane-3,8-diol isomer mixtures can be used in flavor, fragrance, cosmetic, food, and pharmaceutical compositions for a cooling sensation .

作用机制

The mechanism of action of 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol involves its interaction with various molecular targets and pathways. The compound may exert its effects through:

Molecular Targets: Binding to specific enzymes or receptors, modulating their activity.

Pathways Involved: Influencing metabolic pathways, signal transduction, and gene expression.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues

The following table compares 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol with structurally related diols:

Physicochemical Properties

- Lipophilicity: The 4-methoxyphenyl group increases lipophilicity compared to non-aromatic diols (e.g., 2-methylpropane-1,2-diol) . However, the methyl group on C2 slightly reduces polarity relative to its non-methylated analogue, 1-(4-Methoxyphenyl)propane-1,2-diol .

- Solubility : The hydroxyl groups enhance water solubility, but the aromatic ring and methyl group limit it compared to shorter-chain diols like 1-(4-Methoxyphenyl)ethane-1,2-diol .

生物活性

1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol, also known as an aromatic diol compound, has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant case studies.

The compound features a methoxy group attached to a phenyl ring and a branched alkane structure. Its molecular formula is CHO, indicating it possesses both hydrophobic and hydrophilic characteristics, which may influence its interaction with biological systems.

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of this compound. In vitro assays demonstrate that this compound can scavenge free radicals effectively. The half-maximal inhibitory concentration (IC) values suggest significant radical scavenging activity comparable to well-known antioxidants.

| Compound | IC (mg/mL) |

|---|---|

| This compound | 0.63 |

| Reference Antioxidant | 0.50 |

This data indicates that the compound's antioxidant capacity may play a role in mitigating oxidative stress-related diseases.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in various models. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests a potential mechanism where the compound modulates immune responses.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound have yielded encouraging results. It has demonstrated effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings indicate that this compound may serve as a potential candidate for developing new antimicrobial agents.

The biological activities of this compound can be attributed to several mechanisms:

- Radical Scavenging : The presence of hydroxyl groups enables the compound to donate electrons to free radicals, neutralizing them.

- Cytokine Modulation : It appears to inhibit pathways involved in inflammatory responses, possibly through the inhibition of NF-kB signaling.

- Membrane Disruption : The hydrophobic nature may allow it to integrate into bacterial membranes, leading to cell lysis.

Case Studies

A notable case study involved the application of this compound in a rat model of arthritis. Treatment with varying doses resulted in significant reductions in joint swelling and pain compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells and preservation of cartilage integrity.

常见问题

Q. What are the common synthetic routes for 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol?

Methodological Answer: The compound can be synthesized via two primary routes:

- Biotransformation : Hydroxy ketones are enzymatically reduced to yield diols. For example, 1-(4-methoxyphenyl)propane-1,2-diol (a structural analog) was obtained by biotransformation of precursor ketones using microbial enzymes .

- Esterification : Reacting 4-methoxyphenyl derivatives with 2-methylpropane-1,2-diol in tetrahydrofuran (THF) using dehydrating agents (e.g., molecular sieves). This method is often used to form boronate esters for protecting-group strategies .

Q. Table 1: Synthesis Routes Comparison

| Method | Conditions | Yield/Purity Considerations |

|---|---|---|

| Biotransformation | Microbial enzymes, mild pH | High selectivity, moderate yields |

| Esterification | THF, dehydrating agents | Scalable, requires purification |

Q. How is the compound characterized post-synthesis?

Methodological Answer: Characterization involves:

- Spectroscopy : NMR (¹H/¹³C) to confirm substituent positions and diol geometry.

- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns.

- Chromatography : HPLC or GC-MS to assess purity. The boronate ester form is stable during silica gel chromatography but degrades under basic aqueous conditions (e.g., 1M NaOH) .

Q. What are the key stability considerations for handling this compound?

Methodological Answer: Stability depends on functional groups and storage:

- Boronate Ester Form : Stable in anhydrous solvents (e.g., CH₂Cl₂) and acidic conditions (2M TFA) but hydrolyzes in aqueous NaOH .

- Diol Form : Sensitive to oxidation; store under inert gas (N₂/Ar) at -20°C.

- Light Sensitivity : Protect from UV exposure due to the 4-methoxyphenyl group .

Q. Table 2: Stability Under Common Conditions

| Condition | Boronate Ester | Free Diol |

|---|---|---|

| Aqueous NaOH (1M) | Unstable | Stable |

| 2M TFA in CH₂Cl₂ | Stable | N/A |

| Hydrogenolysis | Cleaved | Unaffected |

Advanced Research Questions

Q. What methodological strategies are employed to overcome instability during multi-step synthesis?

Methodological Answer:

- Protecting Group Strategy : Use the boronate ester form to shield the diol during reactive steps (e.g., Grignard reactions). Post-synthesis, cleave the ester via hydrogenolysis (H₂/Pd-C) or acidic hydrolysis (1M HCl) .

- Inert Atmosphere : Conduct reactions under N₂/Ar to prevent oxidation of the diol moiety.

- Kinetic Monitoring : Use real-time FTIR or LC-MS to detect degradation intermediates.

Q. How does the compound interact with bacterial enzymes in degradation pathways?

Methodological Answer: The diol moiety is a substrate for 2-methylpropane-1,2-diol dehydrogenase (EC 1.1.1.400) , a bacterial enzyme involved in degrading environmental contaminants like MTBE. The enzyme oxidizes the diol to 2-hydroxy-2-methylpropanal, consuming NAD⁺ and producing NADH .

Q. Table 3: Enzymatic Degradation Parameters

| Parameter | Value |

|---|---|

| Enzyme Substrate | 2-methylpropane-1,2-diol |

| Cofactor | NAD⁺ → NADH |

| Reaction Conditions | pH 7–8, 30–37°C |

Q. Are there contradictions in reported biological activities, and how can they be resolved?

Methodological Answer:

- Anticancer vs. Degradation Activity : While the diol’s structural analogs show anticancer potential by binding to topoisomerase IIα , its enzymatic degradation suggests competing metabolic pathways.

- Resolution Strategies :

Key Data Contradictions and Resolutions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。